![molecular formula C18H30N2O B7460513 2-(1-Adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone](/img/structure/B7460513.png)
2-(1-Adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as ADE and has been studied extensively for its pharmacological properties.
Mechanism of Action
ADE exerts its pharmacological effects by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception. This binding results in the activation of the receptor, leading to the inhibition of pain signals and the reduction of inflammation.
Biochemical and Physiological Effects:
ADE has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. It has also been found to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
ADE has several advantages for lab experiments, including its potent pharmacological properties, high selectivity for the mu-opioid receptor, and low toxicity. However, its synthesis can be challenging, and its high potency can make it difficult to work with in lab settings.
Future Directions
There are several future directions for the study of ADE, including the development of new pain management drugs, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its effects on other opioid receptors in the brain. Further research is also needed to optimize its synthesis and develop more efficient methods for its production.
Synthesis Methods
ADE can be synthesized through a multi-step process involving the reaction of adamantane with ethyl chloroacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 4-methyl-1,4-diazepane in the presence of acetic anhydride.
Scientific Research Applications
ADE has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. ADE has also been found to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1-adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-19-3-2-4-20(6-5-19)17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRZPJUBBOFWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.